molecular formula C24H24N2O3 B11553155 N'-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide

N'-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide

Cat. No.: B11553155
M. Wt: 388.5 g/mol
InChI Key: LNYXBRZQSOPQIK-KOEQRZSOSA-N
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Description

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of phenoxy groups and a hydrazide linkage, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide typically involves the condensation of 3-phenoxybenzaldehyde with 2-(4-propylphenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s phenoxy groups and hydrazide linkage allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-phenylphenoxy)acetohydrazide
  • N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-tert-butylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the propyl group in the phenoxy moiety can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-(4-propylphenoxy)acetamide

InChI

InChI=1S/C24H24N2O3/c1-2-7-19-12-14-21(15-13-19)28-18-24(27)26-25-17-20-8-6-11-23(16-20)29-22-9-4-3-5-10-22/h3-6,8-17H,2,7,18H2,1H3,(H,26,27)/b25-17+

InChI Key

LNYXBRZQSOPQIK-KOEQRZSOSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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